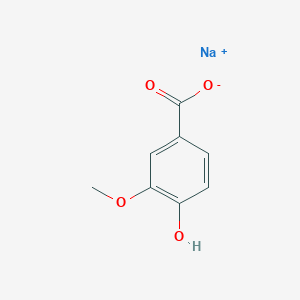

sodium;4-hydroxy-3-methoxybenzoate

Description

Contextualization within Phenolic Carboxylates and Aromatic Metabolites

Sodium;4-hydroxy-3-methoxybenzoate is an organic sodium salt formed by the substitution of the acidic proton of the carboxy group in vanillic acid with a sodium ion. nih.gov Its parent compound, vanillic acid (4-hydroxy-3-methoxybenzoic acid), firmly places it within the class of phenolic carboxylates. Phenolic carboxylates are characterized by a carboxylic acid group attached to a benzene (B151609) ring that also bears a hydroxyl group.

Vanillic acid is a naturally occurring aromatic metabolite. taylorandfrancis.com It is classified as a dihydroxybenzoic acid derivative and is the oxidized form of vanillin (B372448), a widely recognized flavoring agent. wikipedia.orgplantarchives.org As a secondary metabolite, it is found in a variety of plants and food sources, including the roots of the traditional Chinese medicinal herb Angelica sinensis, açaí oil, whole grains, and certain fruits. taylorandfrancis.comwikipedia.orgplantarchives.org The study of this compound is therefore intrinsically linked to the biological and chemical properties of its parent phenolic acid.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇NaO₄ |

| Molecular Weight | 190.13 g/mol |

| CAS Number | 28508-48-7 |

| Synonyms | Sodium Vanillate (B8668496), 4-Hydroxy-3-methoxybenzoic Acid Sodium Salt |

| Parent Compound | Vanillic Acid |

Data sourced from PubChem and TCI Chemicals. nih.govtcichemicals.com

Historical Trajectory of Vanillic Acid and its Salts in Scientific Inquiry

The scientific journey of vanillic acid and its salts has been marked by long periods of relative dormancy followed by a surge of recent interest. A 1952 thesis on the preparation of vanillic acid and its metallic salts noted that very little research had been conducted on these compounds since the acid was first synthesized. marquette.edu This suggests that for over seventy-five years following its initial synthesis, the potential applications of vanillic acid and its derivatives remained largely unexplored. marquette.edu This historical lack of attention contrasts sharply with the compound's current status in the scientific community. The past few decades have witnessed a significant increase in studies investigating the pharmacological and biological activities of vanillic acid, consequently bringing its salts, including this compound, into the focus of contemporary research. plantarchives.orgnih.govigjps.com

Broad Significance and Research Focus Areas of this compound

The current research significance of this compound is primarily derived from the extensive investigation into the biological activities of its parent molecule, vanillic acid. Vanillic acid is recognized for a wide array of pharmacological properties, making it a compound of great interest in medicinal chemistry and food science. plantarchives.orgigjps.com

Key research areas include:

Antioxidant and Anti-inflammatory Effects: Studies have demonstrated that vanillic acid possesses significant antioxidant and anti-inflammatory potential. plantarchives.orgnih.gov Research has shown its ability to scavenge reactive oxygen species (ROS), inhibit lipid peroxidation, and suppress the release of pro-inflammatory cytokines in cellular models. nih.gov

Neuroprotective Properties: A substantial body of research is dedicated to the neuroprotective effects of vanillic acid. plantarchives.orgnih.gov Investigations have explored its potential to counteract neurotoxicity and neuroinflammation, with studies indicating it may mitigate factors associated with neurodegenerative conditions. nih.gov For example, research in mouse models has shown that vanillic acid can inhibit the elevated protein expression of BACE-1 and β-amyloid, which are linked to Alzheimer's disease. nih.gov

Antimicrobial Activity: Vanillic acid and its derivatives have been evaluated for their ability to inhibit the growth of various food-borne pathogens and other bacterial strains. igjps.com

Metabolic Studies: As an aromatic metabolite, vanillic acid is studied in the context of metabolic pathways. For instance, it is an intermediate in the production of vanillin from ferulic acid. wikipedia.org Research has also explored the metabolism of methoxylated aromatic compounds in microorganisms. nih.gov

Table 2: Selected Research Findings on Vanillic Acid (Parent Compound)

| Research Area | Finding |

|---|---|

| Neuroprotection | Attenuates cognitive impairment and oxidative stress in certain study models. plantarchives.org Inhibits lipopolysaccharide-induced neuroinflammation and amyloidogenesis in mouse brains. nih.gov |

| Antioxidant Activity | Acts as a scavenger for hydrogen peroxide and hypochlorous acid. nih.gov Prevents oxidative and nitrative damage to plasma proteins. nih.gov |

| Anti-inflammatory Activity | Downregulates the generation of reactive oxygen species and suppresses the release of pro-inflammatory cytokines in neutrophils. nih.gov |

| Metabolism | Serves as an intermediate in the biotransformation of ferulic acid to vanillin. taylorandfrancis.com |

These findings relate to the parent acid, vanillic acid, and provide the scientific basis for research into its salts.

Properties

IUPAC Name |

sodium;4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRVFUWCVYLUIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic and Biotechnological Production Methodologies

Chemical Synthesis Approaches for Sodium;4-hydroxy-3-methoxybenzoate and its Precursors

Traditional chemical synthesis offers robust and high-yield pathways to vanillic acid and its derivatives. These methods often begin with readily available aromatic compounds and involve multi-step transformations.

Multistep Synthesis from Aromatic Aldehydes and Related Feedstocks

The synthesis of vanillic acid and its sodium salt can be effectively achieved starting from aromatic aldehydes, most notably vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin is a key intermediate that can be derived from various sources, including guaiacol (B22219). The commercial synthesis of vanillin often involves the condensation of guaiacol with glyoxylic acid. chinakxjy.com

Once vanillin is obtained, it can be converted to vanillic acid through oxidation. This transformation targets the aldehyde functional group, converting it into a carboxylic acid. The resulting vanillic acid can then be neutralized with a base, such as sodium hydroxide (B78521), to produce this compound. Furthermore, vanillin itself can be used as a starting material for the synthesis of various derivatives through reactions like Schiff base formation. researchgate.netrsc.org Aminoalkylation of vanillin using formaldehyde (B43269) and an appropriate amine is another synthetic route to produce modified phenolic compounds. asianpubs.org

Esterification and Hydrolysis Pathways for Vanillic Acid Derivatives

Esterification and hydrolysis are fundamental reactions in the synthesis and purification of vanillic acid.

Esterification: Vanillic acid can be converted to its corresponding esters, such as methyl 4-hydroxy-3-methoxybenzoate, through processes like Fischer esterification. uny.ac.idnih.gov One documented method involves dissolving 4-hydroxy-3-methoxybenzoic acid in methanol (B129727) and using thionyl chloride or p-toluenesulfonic acid monohydrate as a catalyst, followed by refluxing the mixture. nih.govmdpi.com This process is not only crucial for creating specific vanillate (B8668496) esters but can also serve as a protective step in more complex synthetic sequences.

Hydrolysis: The reverse reaction, hydrolysis, is used to convert vanillic acid esters back into vanillic acid or its salt. libretexts.org This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible and essentially the reverse of esterification. libretexts.org

Base-catalyzed hydrolysis (Saponification): Using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydrolysis results in the formation of an alcohol and a carboxylate salt. libretexts.org When a vanillic acid ester is treated with NaOH, the direct products are an alcohol and this compound. This reaction goes to completion, making it a highly efficient method for producing the target salt. libretexts.org

Table 1: Comparison of Hydrolysis Methods for Vanillic Acid Esters

| Method | Catalyst/Reagent | Products | Key Characteristics |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Vanillic Acid + Alcohol | Reversible reaction; does not go to completion. libretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | This compound + Alcohol | Irreversible reaction; goes to completion. libretexts.org |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of vanillin and vanillic acid to reduce environmental impact. orientjchem.org Key strategies include:

Use of Renewable Feedstocks: Lignin (B12514952), an abundant plant polymer, is a significant renewable source for producing phenolic compounds like vanillin and vanillic acid. rsc.orgresearchgate.net

Environmentally Benign Catalysts: Research has focused on replacing harsh chemical catalysts with greener alternatives. This includes using heterogeneous catalysts that can be easily separated and recycled, or employing biocatalysts. chinakxjy.com An air-stable iron(II) complex has been demonstrated as an effective catalyst for the selective oxidation of vanillyl alcohol to vanillic acid. rsc.org

Greener Solvents: Efforts are being made to reduce the use of volatile organic solvents. Metal-free deep eutectic solvents have been successfully used as sustainable reaction media for the oxidation of vanillyl alcohol. rsc.org

Waste Reduction: Green protocols aim to improve atom economy and reduce the generation of hazardous by-products. Microwave-assisted synthesis, for example, can lead to reduced solvent usage and less waste compared to conventional methods. chinakxjy.com The calculation of low E-factors (Environmental factors) for certain oxidation processes indicates a minimization of waste. rsc.org

Biotechnological Production and Bioconversion Processes

Biotechnological routes offer a sustainable alternative to chemical synthesis, often utilizing microbial or enzymatic conversions of natural substrates.

Enzymatic Biocatalysis for Vanillic Acid and Vanillin Production

Enzymatic biocatalysis is a cornerstone of "white biotechnology" for producing valuable chemicals like vanillin and vanillic acid from renewable resources. A common and abundant precursor for this process is ferulic acid, which can be sourced from agricultural side-streams like corn kernel hulls. nih.gov

The bioconversion of ferulic acid often proceeds in multiple steps. In many microorganisms, ferulic acid is first converted to vanillic acid via β-oxidation. nih.gov Alternatively, an artificial enzymatic cascade can be employed where ferulic acid is first decarboxylated to 4-vinylguaiacol by a ferulic acid decarboxylase (FDC) and then oxidized to vanillin by an oxygenase. researchgate.netresearchgate.net Vanillin itself can be produced from various other precursors like eugenol (B1671780), isoeugenol (B1672232), and creosol through enzymatic conversions. nih.govcore.ac.uk

Carboxylic Acid Reductase Systems and Mechanisms

A pivotal enzyme in the biotechnological production of vanillin is the Carboxylic Acid Reductase (CAR). This enzyme catalyzes the reduction of carboxylic acids, such as vanillic acid, to their corresponding aldehydes, a reaction that is challenging to achieve selectively through conventional chemical means. nih.govelsevierpure.com

The mechanism of CARs is a sophisticated two-step process that requires cofactors for energy and reducing power. nih.gov

Adenylation: The carboxyl group of the substrate (e.g., vanillic acid) is activated by reacting with adenosine (B11128) triphosphate (ATP), forming a highly reactive carbonyl-AMP intermediate.

Reduction: The activated intermediate is then reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) to yield the final aldehyde product, vanillin. nih.gov

A single CAR enzyme typically catalyzes both steps. nih.gov Researchers have identified and engineered CARs from various microorganisms to optimize vanillin production. For instance, CARs from Nocardia sp., Corynebacterium glutamicum, Thermothelomyces thermophila, and Mycobacterium abscessus have been successfully used to reduce vanillic acid to vanillin. nih.govelsevierpure.comnih.govnih.gov In one study, Corynebacterium glutamicum engineered to express a CAR from Gordonia effusa achieved a vanillin production of 22 g/L. nih.govresearchgate.net The CAR from Mycobacterium abscessus has shown particularly high activity for this conversion. elsevierpure.com

Table 2: Selected Carboxylic Acid Reductase (CAR) Enzymes for Vanillin Production

| Organism Source | Substrate | Product | Key Findings/Yields | Reference |

|---|---|---|---|---|

| Nocardia sp. strain NRRL 5646 | Vanillic Acid | Vanillin | Purified enzyme quantitatively reduced vanillic acid to vanillin. nih.gov | nih.gov |

| Thermothelomyces thermophila | Vanillic Acid | Vanillin | Reduced 95.2% of 10 mM vanillic acid, yielding 1.4 g/L of vanillin in vitro. nih.govresearchgate.net | nih.govresearchgate.net |

| Gordonia effusa (expressed in C. glutamicum) | Vanillic Acid | Vanillin | Produced 22 g/L of vanillin. nih.govresearchgate.net | nih.govresearchgate.net |

| Mycobacterium abscessus (expressed in E. coli) | Vanillic Acid | Vanillin | Demonstrated very high in vitro activity; achieved 2.86 g/L vanillin in a whole-cell reaction. elsevierpure.com | elsevierpure.com |

Optimizing Enzyme Activity and Yield in Cell-Free Systems

Cell-free enzymatic systems provide a powerful platform for the synthesis of vanillin, the direct precursor to vanillic acid. These systems offer several advantages over whole-cell catalysis, including the elimination of cell wall barriers to substrate and product transport, reduced side reactions, and the ability to operate under conditions that might be toxic to living cells. nih.gov

The flavoprotein vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum is another versatile biocatalyst explored in cell-free synthesis. nih.gov VAO can convert a range of phenolic compounds, including creosol and vanillylamine, into vanillin. nih.gov The enzymatic synthesis of vanillin from ferulic acid has also been demonstrated using a single hydratase/lyase enzyme, designated as vanillin synthase (VpVAN), identified in Vanilla planifolia. mdpi.com This enzyme can directly convert ferulic acid and its glucoside to vanillin and vanillin glucoside, respectively. mdpi.com

Table 1: Key Enzymes in Cell-Free Vanillin Synthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

| Feruloyl-CoA Synthetase (FCS) & Enoyl-CoA Hydratase/Aldolase (ECH) | Various microorganisms | Ferulic acid | Vanillin | nih.gov |

| Vanillyl Alcohol Oxidase (VAO) | Penicillium simplicissimum | Creosol, Vanillylamine | Vanillin | nih.gov |

| Vanillin Synthase (VpVAN) | Vanilla planifolia | Ferulic acid, Ferulic acid glucoside | Vanillin, Vanillin glucoside | mdpi.com |

Microbial Biotransformation and Fermentation Systems

Whole-cell microbial systems represent a well-established and widely used approach for the bioproduction of vanillate and its precursors. These systems can utilize a variety of natural substrates and can be enhanced through metabolic engineering.

Ferulic Acid: Ferulic acid is a readily available and abundant phenolic compound found in plant cell walls, making it a prime substrate for biovanillin production. nih.govresearcherslinks.com The biotransformation of ferulic acid to vanillin and subsequently to vanillic acid is a common metabolic pathway in many microorganisms. nih.govresearchgate.net This conversion can proceed through a CoA-dependent or a CoA-independent pathway. The CoA-dependent route, involving the enzymes feruloyl-CoA synthetase and enoyl-CoA hydratase/aldolase, is considered more efficient for vanillin production.

Eugenol: Eugenol, the main component of clove oil, is another economically viable natural substrate. The microbial catabolism of eugenol typically proceeds through coniferyl alcohol, coniferyl aldehyde, and ferulic acid to reach vanillin. Engineered microorganisms have been developed to efficiently convert eugenol to ferulic acid and further to vanillin.

Isoeugenol: Isoeugenol can be directly converted to vanillin in a single step by the enzyme isoeugenol monooxygenase (IEM). This efficient conversion has been demonstrated in recombinant E. coli expressing the iem gene from Pseudomonas nitroreducens.

Table 2: Microbial Biotransformation of Various Substrates to Vanillin

| Substrate | Key Intermediate(s) | Final Product | Example Microorganism(s) | Reference(s) |

| Ferulic Acid | Vanillin | Vanillic Acid | Streptomyces sannanensis, Aspergillus niger, Pseudomonas putida | researchgate.net |

| Eugenol | Coniferyl alcohol, Ferulic acid | Vanillin | Pseudomonas sp., Recombinant E. coli | |

| Isoeugenol | - | Vanillin | Recombinant E. coli expressing iem gene |

Exploitation of Lignin and Lignin-Derived Monomers

Lignin, a complex polymer abundant in lignocellulosic biomass, represents a vast and underutilized renewable source of aromatic compounds. Depolymerization of lignin yields a mixture of monomeric compounds, including vanillin and ferulic acid, which can be further valorized. The development of efficient lignin depolymerization techniques, coupled with microbial conversion of the resulting monomers, is a key strategy for producing bio-based vanillate. For instance, vanillin has been successfully produced from wheat bran hydrolyzates, which are rich in ferulic acid, through microbial bioconversion. The use of lignin-derived monomers not only provides a sustainable feedstock but also contributes to the economic viability of biorefineries.

Metabolic engineering plays a crucial role in optimizing microbial hosts for the overproduction of desired compounds like vanillate. By manipulating the genetic and regulatory processes within microorganisms, it is possible to enhance metabolic fluxes towards the target molecule and reduce the formation of byproducts.

Escherichia coli : E. coli is a workhorse in metabolic engineering due to its well-characterized genetics and rapid growth. Numerous studies have focused on engineering E. coli for vanillin production from various substrates. This includes the heterologous expression of genes from the ferulic acid catabolic pathway, such as fcs and ech. Strategies to improve production include increasing the availability of precursors, optimizing gene expression, and reducing the toxicity of vanillin to the host cell. For example, knocking out genes responsible for the reduction of vanillin to vanillyl alcohol has been shown to increase vanillin titers.

Corynebacterium glutamicum : Corynebacterium glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids and is increasingly being engineered for the synthesis of other valuable chemicals. It has been metabolically engineered to produce vanillate from glucose. This involves the introduction of heterologous genes to create a de novo biosynthesis pathway. For instance, the expression of a catechol-O-methyltransferase can convert protocatechuic acid, an intermediate in the shikimate pathway, to vanillic acid. Further engineering efforts have focused on enhancing the supply of methyl donors and reducing the activity of competing pathways to improve vanillate yields.

A diverse range of microbial strains have been identified and utilized for their ability to bioconvert various substrates into vanillin and vanillic acid.

Nocardia sp. : Species of Nocardia have been shown to possess enzymes capable of aromatic compound transformation. For example, Nocardia sp. strain NRRL 5646 contains a carboxylic acid reductase that can quantitatively reduce vanillic acid to vanillin.

Pycnoporus cinnabarinus : This white-rot fungus is well-known for its ability to degrade lignin and has been extensively studied for the production of vanillin from ferulic acid and vanillic acid. It can convert ferulic acid to vanillic acid and then reduce vanillic acid to vanillin. However, it can also produce byproducts like methoxyhydroquinone, and process conditions can be optimized to favor vanillin accumulation.

Aspergillus niger : This filamentous fungus is a versatile cell factory used in many industrial fermentation processes. It is particularly effective in converting ferulic acid to vanillic acid. A two-step process has been developed where A. niger first converts ferulic acid to vanillic acid, which is then converted to vanillin by another microorganism like Pycnoporus cinnabarinus. A. niger has also been used for vanillin production from agricultural residues like pumpkin peels.

Pseudomonas nitroreducens : This bacterium is notable for its ability to produce an isoeugenol monooxygenase (IEM) that directly converts isoeugenol to vanillin. The gene encoding this enzyme has been cloned and expressed in E. coli to create a highly efficient biocatalyst for vanillin production. Pseudomonas nitroreducens itself is an aerobic, Gram-negative soil bacterium.

Enterobacter hormaechei : This bacterium has demonstrated the ability to produce biovanillin from ferulic acid-rich substrates through solid-state fermentation. Studies have shown its potential in converting ferulic acid from fruit peels into vanillin, offering a cost-effective production method. Optimization of fermentation parameters such as pH, temperature, and moisture content has been shown to significantly increase vanillin yield with this strain.

Structural Modification and Advanced Derivatization Strategies

Synthesis of Novel Vanillic Acid Derivatives

The derivatization of vanillic acid is a key area of research focused on enhancing its chemical diversity and exploring the potential of its new forms.

A prominent strategy for modifying vanillic acid involves its conversion into hydrazide and subsequent Schiff base derivatives. This multi-step synthesis typically begins with the esterification of vanillic acid, followed by hydrazinolysis to yield the vanillic acid hydrazide intermediate. This hydrazide is a crucial building block for creating a wide range of Schiff bases.

The synthesis of vanillic acid hydrazide is often achieved by reacting the methyl ester of vanillic acid (methyl vanillate) with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. uobaghdad.edu.iqpensoft.net The resulting 4-hydroxy-3-methoxybenzohydrazide (B34867) is a stable, crystalline solid. pensoft.netpensoft.net

This hydrazide derivative serves as a nucleophile that can readily react with various aldehydes and ketones to form Schiff bases, also known as imines. pensoft.netpensoft.net The reaction involves the condensation of the primary amine group of the hydrazide with the carbonyl group of the aldehyde or ketone, resulting in the formation of a carbon-nitrogen double bond (azomethine group). ijoer.comnih.gov A variety of aromatic and heterocyclic aldehydes have been used to create a library of vanillic acid-based Schiff bases. uobaghdad.edu.iqpensoft.net The general synthetic route is outlined below:

Step 1: Esterification of Vanillic Acid Vanillic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.

Step 2: Synthesis of Vanillic Acid Hydrazide The vanillic acid ester is then treated with hydrazine hydrate to produce vanillic acid hydrazide. pensoft.net

Step 3: Synthesis of Schiff Bases The vanillic acid hydrazide is condensed with various aldehydes or ketones to yield the final Schiff base derivatives. pensoft.net

The structural confirmation of these synthesized compounds is typically carried out using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. pensoft.netnih.gov

Table 1: Examples of Synthesized Vanillic Acid Hydrazide and Schiff Base Derivatives

| Compound Type | Starting Materials | Key Reaction | Resulting Product | Reference |

|---|---|---|---|---|

| Hydrazide | Methyl Vanillate (B8668496), Hydrazine Hydrate | Hydrazinolysis | 4-Hydroxy-3-methoxybenzohydrazide | pensoft.net |

| Schiff Base | Vanillic Acid Hydrazide, Aromatic Aldehydes | Condensation | Vanillic acid-based Schiff bases | uobaghdad.edu.iqpensoft.net |

| Schiff Base | Vanillin (B372448), Aromatic Amines | Condensation | Vanillin-based Schiff bases | nih.govwisdomlib.org |

| Hydrazone | Vanillin, Phenylhydrazine/2,4-Dinitrophenylhydrazine | Condensation | Vanillin-hydrazone derivatives | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The incorporation of heterocyclic rings, such as triazoles and oxadiazoles, into the vanillic acid scaffold represents another significant derivatization strategy. These five-membered heterocycles are known to be important pharmacophores, and their inclusion can modulate the physicochemical properties of the parent molecule.

The synthesis of vanillic acid derivatives containing a 1,2,4-triazole (B32235) moiety often starts with the vanillic acid hydrazide intermediate. uobaghdad.edu.iqpensoft.net A common synthetic route involves the reaction of the hydrazide with carbon disulfide in the presence of a base (like potassium hydroxide) to form a dithiocarbazate salt. uobaghdad.edu.iq This intermediate is then treated with hydrazine hydrate to facilitate the cyclization and formation of the 4-amino-5-mercapto-1,2,4-triazole ring attached to the vanillic acid backbone. uobaghdad.edu.iq

Alternatively, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the same hydrazide precursor. One method involves the reaction of the hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphoryl chloride, which promotes the cyclization to form the oxadiazole ring.

The general synthetic approach for these heterocyclic derivatives can be summarized as follows:

For 1,2,4-Triazoles: Vanillic acid hydrazide is converted to a potassium dithiocarbazate salt, which is then cyclized with hydrazine hydrate. uobaghdad.edu.iq The resulting triazole can be further modified, for instance, by reacting the amino group with various aldehydes to form Schiff bases. pensoft.net

For 1,3,4-Oxadiazoles: Vanillic acid hydrazide is reacted with carboxylic acids or their derivatives (like acid chlorides) in the presence of a cyclizing/dehydrating agent.

Table 2: Synthesis of Vanillic Acid-Heterocycle Conjugates

| Heterocycle | Key Intermediate | Key Reagents for Cyclization | Resulting Heterocyclic Derivative | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

The synthesis of ester and amide hybrid derivatives of vanillic acid provides another avenue for structural modification. These derivatives are typically synthesized by reacting the carboxylic acid or hydroxyl group of vanillic acid with various alcohols, amines, or amino acids.

Ester derivatives are commonly prepared through Fischer esterification, where vanillic acid is reacted with an alcohol in the presence of a strong acid catalyst. Alternatively, the reaction of vanillic acid with alkyl or aryl halides in the presence of a base can yield the corresponding esters.

Amide derivatives are synthesized by first converting the carboxylic acid group of vanillic acid to a more reactive species, such as an acid chloride. This is often achieved by treating vanillic acid with thionyl chloride or oxalyl chloride. The resulting vanilloyl chloride is then reacted with a primary or secondary amine to form the desired amide linkage. This method has been employed to create a variety of vanillic acid amides, including those conjugated with amino acid esters.

The synthesis of these hybrid derivatives allows for the combination of the vanillic acid moiety with other chemical fragments, potentially leading to compounds with novel properties. The structures of these ester and amide derivatives are confirmed using standard spectroscopic techniques.

Table 3: Examples of Vanillic Acid Ester and Amide Synthesis

| Derivative Type | Reactants | Coupling Method/Reagents | Product Class |

|---|---|---|---|

| Ester | Vanillic acid, Alcohols | Acid catalyst (e.g., H₂SO₄) | Vanillate esters |

This table is interactive. Click on the headers to sort the data.

Nanocomposite Formulations and Hybrid Materials

The integration of vanillic acid into nanocomposite formulations and hybrid materials is an emerging area of research. This approach aims to combine the intrinsic properties of vanillic acid with the unique characteristics of nanomaterials, such as high surface area-to-volume ratios and quantum effects.

The synthesis of vanillic acid nanocomposites often involves the use of biopolymers like chitosan (B1678972) or the in-situ formation of metallic nanoparticles, such as silver nanoparticles (AgNPs).

In the case of chitosan-based nanocomposites, vanillic acid can be incorporated into a chitosan matrix. One common method involves the preparation of chitosan nanoparticles, followed by the loading or encapsulation of vanillic acid. This can be achieved through techniques like ionic gelation, where chitosan is cross-linked with a polyanion (e.g., tripolyphosphate) in the presence of vanillic acid. The aldehyde group of vanillin, a precursor to vanillic acid, can also form Schiff bases with the amine groups of chitosan, creating a modified biopolymer. ijoer.com

For silver nanoparticle composites, vanillic acid can act as both a reducing and a capping agent in the green synthesis of AgNPs. The hydroxyl and carboxyl groups of vanillic acid can reduce silver ions (Ag⁺) to metallic silver (Ag⁰), while also stabilizing the newly formed nanoparticles by adsorbing onto their surface, preventing aggregation. This process is often carried out in an aqueous medium under mild reaction conditions.

The characterization of vanillic acid nanocomposites is crucial to understand their physical and chemical properties. A variety of analytical techniques are employed for this purpose.

Morphological Characterization: The size, shape, and surface morphology of the nanocomposites are typically investigated using high-resolution imaging techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). These methods provide direct visualization of the nanoparticles and their distribution within the composite matrix.

Structural Characterization: The crystalline structure and phase purity of the nanocomposites are often analyzed using X-ray Diffraction (XRD). The interaction between vanillic acid and the nanomaterial, as well as the successful formation of the composite, can be confirmed by Fourier-Transform Infrared (FT-IR) spectroscopy. FT-IR analysis can identify the characteristic functional groups of both vanillic acid and the nanomaterial, and any shifts in their vibrational frequencies can indicate chemical interactions. Ultraviolet-Visible (UV-Vis) spectroscopy is also commonly used, particularly for metallic nanoparticles like AgNPs, as the formation of nanoparticles is often accompanied by the appearance of a characteristic surface plasmon resonance (SPR) peak.

Table 4: Characterization Techniques for Vanillic Acid Nanocomposites

| Characterization Technique | Information Obtained | Example Application |

|---|---|---|

| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology | Visualizing individual silver nanoparticles capped with vanillic acid |

| Scanning Electron Microscopy (SEM) | Surface topography and morphology | Examining the surface of chitosan-vanillic acid composite films |

| X-ray Diffraction (XRD) | Crystalline structure and phase | Confirming the face-centered cubic structure of synthesized silver nanoparticles |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional groups and chemical interactions | Identifying the binding of vanillic acid to the surface of nanoparticles |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Optical properties, nanoparticle formation | Detecting the surface plasmon resonance peak of silver nanoparticles |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sodium;4-hydroxy-3-methoxybenzoate. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For sodium vanillate (B8668496), the spectrum reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region typically shows three protons on the benzene (B151609) ring, with their specific chemical shifts and splitting patterns determined by their positions relative to the hydroxyl, methoxy, and carboxylate groups. The methoxy group appears as a sharp singlet, integrating to three protons.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum details the number and type of carbon atoms in the molecule. nih.gov The spectrum of sodium vanillate will show eight distinct signals, corresponding to the six carbons of the aromatic ring, the carboxylate carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, providing confirmation of their arrangement on the ring.

The combined data from ¹H and ¹³C-NMR, often supplemented by 2D NMR experiments like HSQC and HMBC, allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound. researchgate.net

Table 1: Representative NMR Data for the Vanillate Structure (Note: Exact chemical shifts (δ) in ppm can vary based on the solvent and instrument.)

| Nucleus | Position | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic H | ~6.8 - 7.6 | Multiple signals (doublets, doublet of doublets) for the 3 protons on the benzene ring. |

| Methoxy H (-OCH₃) | ~3.8 | Singlet, integrating to 3H. | |

| Phenolic H (-OH) | Variable | Broad singlet, position is concentration and solvent dependent; may exchange with D₂O. | |

| Carboxylic Acid H (-COOH)* | >10 | Very broad singlet, absent in the sodium salt form. | |

| ¹³C | Carboxylate C (-COO⁻) | ~170 | Quaternary carbon. |

| Aromatic C | ~110 - 152 | Six distinct signals for the benzene ring carbons. | |

| Methoxy C (-OCH₃) | ~56 | Signal for the methoxy carbon. |

For the parent compound, vanillic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure.

Key absorptions include:

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl (-OH) group. The broadening is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group is observed in the 2850-2960 cm⁻¹ region. scielo.br

C=O Stretch (Carboxylate): Since the compound is a sodium salt, the carboxylic acid group is deprotonated to a carboxylate anion (-COO⁻). This results in strong asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the range of 1550-1610 cm⁻¹, while the symmetric stretch is found between 1360-1450 cm⁻¹. The presence of these two bands instead of the single, higher frequency C=O stretch of a carboxylic acid (around 1700 cm⁻¹) is a clear indicator of salt formation.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretches: The spectrum will also show strong C-O stretching bands. The aryl-alkyl ether linkage (Ar-O-CH₃) and the phenolic C-O stretch typically appear in the 1200-1300 cm⁻¹ (asymmetric) and 1030-1150 cm⁻¹ (symmetric) regions.

The specific positions and intensities of these bands provide a molecular fingerprint, confirming the presence of the hydroxyl, methoxy, and carboxylate functionalities on the aromatic ring. chemicalbook.com

Mass Spectrometry Techniques (ESI-MS, LC-MS, GC-MS) in Metabolite Profiling and Structure Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, and for confirming its structure through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar and ionic compounds like sodium vanillate. In negative ion mode, ESI-MS would detect the vanillate anion [C₈H₇O₄]⁻ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 167.03 g/mol ). This confirms the mass of the organic portion of the salt.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of vanillic acid and its derivatives in complex matrices, such as vanilla extracts. epa.govresearchgate.net The parent compound, vanillic acid, can be separated from other components and then identified and quantified by the mass spectrometer. fishersci.com Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, generating a characteristic pattern that serves as a structural fingerprint, further confirming the identity of the compound. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of non-volatile salts, GC-MS can be used to analyze the parent compound, vanillic acid, after a derivatization step. Typically, the acidic and phenolic protons are replaced with a less polar group (e.g., through methylation or silylation) to increase the compound's volatility. The resulting derivative can then be separated by GC and identified by its mass spectrum and retention time.

Chromatographic Methods for Purity and Compound Identification (HPLC, TLC, GC)

Chromatographic techniques are fundamental for separating this compound from impurities and for its identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis and purity assessment of sodium vanillate and its parent acid. Reversed-phase HPLC, typically using a C18 column, is commonly employed. The mobile phase often consists of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile. epa.gov Detection is usually performed with a UV detector, as the aromatic ring provides strong chromophores. epa.gov The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitative analysis and for monitoring reaction progress. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase. The compound's retention factor (Rf) value can be compared to that of a standard for identification. Visualization is often achieved under UV light (254 nm or 365 nm).

Gas Chromatography (GC): GC is an effective method for assessing the purity of volatile compounds. For sodium vanillate, analysis typically requires derivatization to its more volatile ester form (e.g., methyl vanillate). The purity can then be determined by the percentage of the main peak area in the resulting chromatogram. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Material Properties

X-ray Diffraction (XRD) is a non-destructive technique used to analyze the crystalline structure of materials. When X-rays are directed at a crystalline sample, they are diffracted in a pattern of specific directions and intensities that is characteristic of the material's atomic arrangement.

For this compound, which is often supplied as a crystalline powder, XRD analysis would provide key information about its solid-state structure. The resulting diffraction pattern would serve as a unique fingerprint for this specific crystalline form, allowing for its identification and differentiation from other polymorphs or related substances. Furthermore, detailed analysis of the XRD data can be used to determine the unit cell dimensions, crystal system, and space group. This information is fundamental to understanding the material's properties, such as its packing arrangement, density, and stability. While the principles of XRD are directly applicable, specific, publicly available XRD patterns or detailed crystal structure reports for this compound are not widespread in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. The aromatic ring and its substituents in this compound contain π-electrons and non-bonding electrons that can be excited by UV radiation.

The UV-Vis spectrum of its parent compound, vanillic acid, shows characteristic absorption maxima (λ_max) resulting from π → π* electronic transitions within the substituted benzene ring. In aqueous or ethanolic solutions, vanillic acid typically exhibits two main absorption bands. One strong absorption peak is observed around 258-260 nm, with a shoulder or a second peak appearing at a longer wavelength, around 290-292 nm. nih.gov The exact position and intensity of these peaks can be influenced by the solvent and the pH of the solution, as changes in pH affect the ionization state of the phenolic hydroxyl and carboxyl groups, which in turn alters the electronic structure of the chromophore. The UV-Vis spectrum serves as a useful tool for characterization and is the principle behind UV detection in HPLC analysis.

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Material Stability and Phase Transitions

Thermal analysis techniques are used to study the effect of temperature on the physical and chemical properties of a substance.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a hydrated form of this compound, an initial mass loss at temperatures below approximately 120°C would indicate the loss of water molecules. At higher temperatures, the TGA curve would show significant mass loss corresponding to the thermal decomposition of the organic compound. This provides information on the thermal stability of the material and the temperature ranges in which it decomposes.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting thermogram can reveal various thermal events. For this compound, endothermic peaks could correspond to the removal of water of crystallization or melting, while exothermic peaks would indicate events like crystallization or decomposition. fishersci.com The melting point, if the compound melts before decomposing, would appear as a sharp endothermic peak. These analyses are crucial for understanding the material's stability under thermal stress. While these techniques are applicable, specific TGA and DSC data for this compound are not readily available in the surveyed literature; however, analysis of related compounds like vanillin (B372448) shows distinct melting and decomposition events. epa.gov

Biochemical and Metabolic Pathways in Model Systems

Biosynthesis Pathways in Plants

The synthesis of vanillate (B8668496) and its related compounds in plants is intrinsically linked to the shikimic acid pathway, a central route in the biosynthesis of aromatic compounds.

The shikimic acid pathway is a fundamental metabolic route in plants, bacteria, fungi, and algae for the production of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. nih.govoup.com Through a series of seven enzymatic steps, chorismate is synthesized, which serves as a crucial branch-point intermediate. wikipedia.orgnih.gov While the primary role of this pathway is often considered the production of amino acids for protein synthesis, it also provides precursors for a vast array of secondary metabolites. oup.com Among these are phenylpropanoids, which are the foundational building blocks for compounds like vanillin (B372448) and its corresponding acid, vanillic acid (the parent acid of sodium;4-hydroxy-3-methoxybenzoate). youtube.comslideshare.net Therefore, the carbon skeleton of vanillate is ultimately derived from intermediates of the shikimic acid pathway.

Formation from Polyphenolic Precursors (e.g., Vanillin, Ferulic Acid, Lignin)

The direct biosynthesis of vanillate in plants often involves the modification of more complex polyphenolic compounds.

Vanillin, the aldehyde corresponding to vanillic acid, is a well-established precursor. The oxidation of vanillin to vanillic acid can occur in plants. nih.gov In many biological systems, the conversion of an aldehyde to a carboxylic acid is a common metabolic step.

Ferulic acid is a key intermediate in the biosynthesis of vanillin and, subsequently, vanillate. researchgate.netpsu.edu In Vanilla planifolia, it has been demonstrated that ferulic acid is converted to vanillin, a reaction catalyzed by the enzyme vanillin synthase. researchgate.netnih.gov This vanillin can then be oxidized to form vanillic acid. Radiotracer studies have confirmed the incorporation of labeled ferulic acid into glucovanillin (B191341) (the glucoside of vanillin) in vanilla pods, supporting this pathway. psu.edu

Lignin (B12514952), a complex polymer of aromatic subunits, is a major reservoir of vanillin-related structures in the plant kingdom. nih.govgenspark.ai The degradation of lignin, either through natural senescence or microbial action, can release monolignols such as coniferyl alcohol. nih.gov The subsequent oxidation of coniferyl alcohol leads to the formation of coniferaldehyde, which can be further converted to vanillin and then oxidized to vanillic acid. nih.gov This process is a significant source of natural vanillin and its derivatives.

Microbial Catabolism and Degradation Mechanisms

Microorganisms have evolved sophisticated pathways to utilize aromatic compounds like vanillate as a source of carbon and energy. These catabolic routes are crucial for the recycling of carbon in ecosystems.

Vanillate Decarboxylase Activity and Guaiacol (B22219) Formation (e.g., Bacillus megaterium, Streptomyces)

A prominent pathway for the microbial degradation of vanillate involves a non-oxidative decarboxylation reaction, which results in the formation of guaiacol. oup.comnih.gov This reaction is catalyzed by the enzyme vanillate decarboxylase.

This enzymatic activity has been identified in various bacteria, including strains of Bacillus megaterium and Streptomyces. oup.comnih.gov For instance, Streptomyces sp. strain D7 has been shown to efficiently convert vanillic acid to guaiacol. nih.govscispace.com Similarly, Bacillus subtilis has been observed to degrade vanillic acid with the concurrent accumulation of guaiacol. oup.com The conversion efficiency can be quite high; in one study with a B. subtilis strain, approximately 55.4% of the degraded vanillic acid was transformed into guaiacol. oup.com This process is not limited to bacteria, as some yeasts have also been reported to produce guaiacol from vanillate. oup.com

The table below summarizes the guaiacol production from vanillic acid by different microorganisms.

| Microorganism | Precursor | Product | Key Enzyme | Reference |

| Bacillus megaterium | Vanillic Acid | Guaiacol | Vanillate Decarboxylase | oup.com |

| Streptomyces sp. | Vanillic Acid | Guaiacol | Vanillate Decarboxylase | oup.comnih.gov |

| Bacillus subtilis | Vanillic Acid | Guaiacol | Vanillate Decarboxylase | oup.comacs.org |

Vanillate Demethylase and Connections to the β-Ketoadipate Pathway

An alternative and widespread catabolic route for vanillate involves its demethylation to form protocatechuate. researchgate.netnih.gov This reaction is catalyzed by vanillate O-demethylase, an enzyme that cleaves the ether bond of the methoxy (B1213986) group. nih.gov

Protocatechuate is a central intermediate in the degradation of many aromatic compounds and is funneled into the β-ketoadipate pathway. nih.govontosight.ai The β-ketoadipate pathway is a convergent metabolic sequence that ultimately converts aromatic rings into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, which can then be used for energy production and biosynthesis. nih.gov The protocatechuate branch of the β-ketoadipate pathway involves the enzymatic cleavage of the aromatic ring of protocatechuate. nih.govresearchgate.net This connection of vanillate catabolism to the β-ketoadipate pathway is a common strategy employed by diverse soil bacteria, including species of Rhodococcus and Sphingobium. researchgate.netnih.govnih.gov

Genetic and Regulatory Control of Catabolic Genes (e.g., vanABKP genes, VanR repressor in Acinetobacter baumannii)

The microbial degradation of vanillate is a tightly regulated process, with the expression of the catabolic genes being controlled in response to the presence of the substrate.

In Corynebacterium glutamicum, the genes responsible for vanillate utilization are organized in the vanABK operon. asm.org The vanA and vanB genes encode the two subunits of the vanillate O-demethylase, while vanK encodes a specific transporter for vanillate. The expression of this operon is controlled by a PadR-like repressor protein named VanR. asm.org In the absence of vanillate, VanR binds to the promoter region of the vanABK operon, preventing transcription. When vanillate is present, it acts as an effector molecule, binding to VanR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the catabolic genes. asm.org Ferulate and vanillin can also induce the expression of this operon in C. glutamicum. asm.org

In Acinetobacter baumannii, the regulation of aromatic compound metabolism is also well-documented. While the specific vanABKP system as described for Corynebacterium may differ, Acinetobacter possesses a range of regulatory systems to control the expression of genes involved in the catabolism of aromatic compounds. nih.govnih.gov For example, in Rhodococcus opacus, the degradation of vanillate is controlled by a transcriptional activator, VanR1. nih.gov In Sphingobium sp. SYK-6, the transcription of genes involved in vanillate and syringate catabolism is negatively regulated by a MarR-type transcriptional regulator, DesR. researchgate.netnih.gov Vanillate and syringate act as effector molecules that inhibit the DNA-binding activity of DesR. researchgate.netnih.gov

The table below outlines the genetic regulation of vanillate catabolism in different bacteria.

| Bacterium | Regulatory Genes | Function of Regulator | Effector Molecule | Reference |

| Corynebacterium glutamicum | vanR | Repressor | Vanillate | asm.org |

| Rhodococcus opacus | vanR1 | Activator | Not specified | nih.gov |

| Sphingobium sp. SYK-6 | desR | Repressor | Vanillate, Syringate | researchgate.netnih.gov |

Enzymatic Transformations of this compound in Biological Contexts

Reduction to Vanillin by Carboxylic Acid Reductase

A key enzymatic transformation of vanillic acid is its reduction to vanillin, a valuable flavor and fragrance compound. This reaction is catalyzed by the enzyme Carboxylic Acid Reductase (CAR) . nih.govelsevierpure.com CARs are ATP and NADPH-dependent enzymes that facilitate the reduction of carboxylic acids to their corresponding aldehydes. nih.govresearchgate.net

The enzymatic reduction of vanillic acid to vanillin is a process of significant interest for biotechnological production of "natural" vanillin. nih.govnih.gov Research has focused on identifying and engineering CAR enzymes for improved efficiency and stability. nih.gov For example, a CAR from Segniliparus rugosus (SrCAR) was rationally designed to enhance its catalytic efficiency and thermostability for converting vanillic acid to vanillin. nih.gov Similarly, a highly active CAR from Mycobacterium abscessus has been identified and utilized for the biocatalytic reduction of vanillic acid. elsevierpure.com The use of purified CARs or whole-cell systems expressing CARs allows for the quantitative conversion of vanillic acid to vanillin. nih.govresearchgate.net

Oxidation and Other Biotransformations

Besides reduction, vanillic acid can undergo other biotransformations, including oxidation. In many microorganisms, vanillin is oxidized to vanillic acid. nih.gov This reaction is often a detoxification step, as vanillin can be toxic to some microbes at certain concentrations. nih.gov

Further biotransformation of vanillic acid can lead to different products. For example, in some bacteria, vanillic acid can be decarboxylated to guaiacol or demethylated to protocatechuic acid. nih.gov In Nocardia species, growing cultures have been observed to decarboxylate vanillic acid to guaiacol and reduce it to vanillyl alcohol. nih.gov

Modulation of Cellular and Molecular Processes in Experimental Models (excluding human clinical trials)

Antioxidant Mechanisms and Oxidative Stress Mitigation

This compound, or vanillic acid, exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. researchgate.netnih.gov This activity is attributed to its phenolic structure, which can donate hydrogen atoms to stabilize reactive oxygen species (ROS). mdpi.comnih.gov

Reactive Oxygen Species (ROS) Scavenging: Vanillic acid has been shown to effectively scavenge various ROS, including hydroxyl and superoxide (B77818) radicals. researchgate.netnovanet.ca This scavenging activity helps to mitigate oxidative stress, which is an imbalance between the production of ROS and the body's ability to counteract their harmful effects. researchgate.netnovanet.ca By reducing ROS levels, vanillic acid can protect cells from oxidative damage to lipids, proteins, and DNA. nih.govnih.gov In experimental models, vanillic acid treatment has been associated with reduced lipid peroxidation and restoration of antioxidant enzyme activities. nih.govnih.gov

Methylglyoxal Scavenging: Methylglyoxal is a reactive dicarbonyl compound that can contribute to cellular damage and is implicated in diabetic complications. nih.gov Vanillic acid has demonstrated the ability to inhibit the detrimental effects of methylglyoxal. nih.gov It can block methylglyoxal-mediated intracellular glycation, a process that leads to the formation of advanced glycation end products (AGEs) and subsequent cellular dysfunction. nih.gov By scavenging methylglyoxal, vanillic acid helps to protect against the associated oxidative stress and apoptotic pathways. nih.gov

Table 2: Antioxidant Mechanisms of this compound (Vanillic Acid)

| Mechanism | Target Molecules | Observed Effects in Experimental Models | Reference |

|---|---|---|---|

| ROS Scavenging | Hydroxyl radicals, Superoxide radicals | Reduced lipid peroxidation, restored antioxidant enzyme levels | researchgate.netnovanet.canih.gov |

| Methylglyoxal Scavenging | Methylglyoxal | Inhibition of intracellular glycation, protection against apoptosis | nih.gov |

Modulation of Enzymatic Antioxidant Responses (e.g., SOD, CAT, GPx)

Vanillic acid has been shown to modulate the activity of primary enzymatic antioxidants, which play a crucial role in mitigating cellular oxidative stress. In a study involving Fe2+-induced oxidative toxicity in brain tissues, treatment with vanillic acid led to the amelioration of the reduced glutathione (B108866) level and the activities of superoxide dismutase (SOD) and catalase (CAT). nih.gov This was accompanied by a decrease in malondialdehyde and nitric oxide levels, which are markers of oxidative damage. nih.gov Another study on isoproterenol-induced cardiotoxic rats demonstrated that pretreatment with vanillic acid improved endogenous antioxidant enzymes, indicated by increased levels of SOD, CAT, and glutathione peroxidase (GPx). nih.gov Similarly, in human umbilical vein endothelial cells (HUVECs) exposed to palmitic acid, vanillic acid reversed the activities of CAT and SOD. rjptonline.org Furthermore, in diabetic hypertensive rats fed a high-fat diet, vanillic acid administration was associated with restored SOD activities in plasma and tissues. rjptonline.org

These findings suggest that vanillic acid can bolster the enzymatic antioxidant defense system, thereby protecting cells from oxidative damage.

Table 1: Effects of Vanillic Acid on Enzymatic Antioxidant Responses

| Model System | Stressor | Observed Effects on Antioxidant Enzymes | Reference |

|---|---|---|---|

| Rat Brain Tissue | Fe2+-induced toxicity | Ameliorated reduced glutathione, SOD, and CAT activities. | nih.gov |

| Cardiotoxic Rats | Isoproterenol | Increased SOD, CAT, and GPx levels. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitic Acid | Reversed the activities of CAT and SOD. | rjptonline.org |

| Diabetic Hypertensive Rats | High-Fat Diet | Restored SOD activities in plasma and tissues. | rjptonline.org |

Anti-inflammatory Pathways and Cytokine Modulation

Vanillic acid has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Research has consistently shown that vanillic acid can suppress the production of several pro-inflammatory cytokines. In a study using human osteoarthritic chondrocytes, vanillic acid treatment significantly inhibited the production of a range of cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The inhibition of IL-8 and TNF-α was also observed, although it did not reach statistical significance in that particular study. In a different model using lipopolysaccharide (LPS)-induced neurotoxicity in mice, vanillic acid treatment significantly reduced the expression levels of TNF-α and IL-1β in the cortex and hippocampus regions of the brain. Furthermore, in isoproterenol-induced cardiotoxic rats, vanillic acid pretreatment showed protective effects by reducing the gene expressions of IL-1β, IL-6, and TNF-α in the heart. nih.gov

Table 2: Inhibition of Pro-inflammatory Cytokines by Vanillic Acid

| Model System | Inflammatory Stimulus | Inhibited Cytokines | Reference |

|---|---|---|---|

| Human Osteoarthritic Chondrocytes | - | IL-1β, IL-2, IL-4, IL-6, IL-12, IL-13 (significant inhibition); IL-8, TNF-α (inhibition observed) | |

| Mouse Brain | Lipopolysaccharide (LPS) | TNF-α, IL-1β | |

| Cardiotoxic Rats | Isoproterenol | IL-1β, IL-6, TNF-α (gene expression) | nih.gov |

The anti-inflammatory properties of vanillic acid also extend to its effects on key enzymes involved in the inflammatory cascade. In a model of LPS-induced neurotoxicity in mice, vanillic acid treatment was found to inhibit the increased expression of cyclooxygenase-2 (COX-2). Another study on dextran (B179266) sulfate (B86663) sodium (DSS)-treated colon tissue in mice, a model for ulcerative colitis, showed that vanillic acid administration reduced the levels of COX-2. While direct studies on the effect of vanillic acid on inducible nitric oxide synthase (iNOS) are less common, the general anti-inflammatory profile of the compound suggests a potential modulatory role.

Vanillic acid has been shown to inhibit the recruitment and activity of neutrophils in murine models of inflammation. In a study investigating inflammatory pain in mice, treatment with vanillic acid inhibited carrageenan-induced mechanical hyperalgesia, paw edema, and myeloperoxidase activity, the latter being an indicator of neutrophil accumulation. The study concluded that the anti-inflammatory mechanisms of vanillic acid involved the inhibition of neutrophil recruitment.

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, Urease)

Vanillic acid has been investigated for its potential to inhibit various enzymes, which is a key mechanism for its therapeutic effects.

In the context of carbohydrate-digesting enzymes, a study on extracts from pomegranate bark identified vanillic acid as a compound that significantly correlated with the inhibition of α-glucosidase. Subsequent testing of pure vanillic acid confirmed its inhibitory potential against this enzyme. The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia.

Regarding urease, an enzyme implicated in various pathological conditions, derivatives of vanillic acid have been synthesized and screened for their inhibitory activity. A study on newly synthesized derivatives of 4-hydroxy-3-methoxy benzoic acid (vanillic acid) demonstrated that some of these compounds were potent urease inhibitors when tested against jack bean urease. For instance, certain derivatives exhibited IC50 values comparable to the standard inhibitor thiourea.

Table 3: Enzyme Inhibition by Vanillic Acid and its Derivatives

| Enzyme | Source/Model | Finding | Reference |

|---|---|---|---|

| α-Glucosidase | Pomegranate Bark Extract Analysis | Vanillic acid correlated with and showed inhibitory potential against α-glucosidase. | |

| Urease | Jack Bean Urease | Synthesized derivatives of vanillic acid showed significant urease inhibition activity, with some compounds having IC50 values comparable to thiourea. |

Signaling Pathway Modulation (e.g., NFκB, STAT3, AMPK/Sirt1/PGC-1α)

Vanillic acid, the active form of this compound, has been shown to modulate several critical intracellular signaling pathways involved in inflammation, cell survival, and metabolism.

Research has demonstrated that vanillic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response. nih.govnih.gov Studies have shown that treatment with vanillic acid leads to a reduction in the production of pro-inflammatory cytokines, which is a downstream effect of NF-κB inhibition. nih.gov This anti-inflammatory action is significant in various models of inflammation. nih.govnih.gov

In the context of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is pivotal in cell growth and survival, vanillic acid has been found to suppress its activation. nih.govnih.gov Specifically, it has been observed to repress the phosphorylation of STAT3. nih.govnih.gov This inhibition of STAT3 signaling by vanillic acid has been linked to the induction of autophagy and the suppression of cancer cell growth in models of cancer and obesity comorbidity. nih.govnih.gov Some research also suggests that vanillin, a related compound, can inhibit STAT3-mediated gene expression, further highlighting the potential of this structural motif to interact with the STAT3 pathway. mdpi.com

Furthermore, vanillic acid has been shown to influence the AMP-activated protein kinase (AMPK) pathway. nih.govelsevierpure.com Activation of AMPK, a central regulator of cellular energy homeostasis, was observed in white adipose tissue in mice treated with vanillic acid. nih.govelsevierpure.com The AMPK/Sirtuin 1 (Sirt1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) axis is a critical network that governs mitochondrial biogenesis and energy expenditure. nih.govnih.gov While direct modulation of Sirt1 and PGC-1α by vanillic acid requires more detailed investigation, the activation of AMPK suggests a potential influence on this entire signaling cascade, which is crucial for metabolic health. nih.govelsevierpure.comnih.govnih.gov

| Signaling Pathway | Effect of Vanillic Acid | Observed Outcome | Model System | Reference |

|---|---|---|---|---|

| NF-κB | Inhibition of activation | Reduced pro-inflammatory cytokine production | Murine models of inflammation | nih.govnih.gov |

| STAT3 | Repression of phosphorylation | Induction of autophagy, suppression of cancer growth | Cancer-obesity comorbidity model (mice) | nih.govnih.gov |

| AMPK | Activation | Increased thermogenesis in white adipose tissue | High-fat-diet-induced obese mice | nih.govelsevierpure.com |

Microbial Community Dynamics and Metabolite Interactions (e.g., in silage, lignin degradation)

This compound and its acid form, vanillic acid, play a significant role in microbial ecosystems, particularly in the contexts of agricultural silage and the biodegradation of lignin.

Vanillic acid is also a key intermediate in the microbial degradation of lignin, a complex polymer that is a major component of plant cell walls. researchgate.net Microorganisms, including various bacteria and fungi, possess enzymatic pathways to break down lignin into smaller, more manageable compounds, one of which is vanillic acid. researchgate.net This process is a crucial part of the carbon cycle. Further microbial action can then degrade vanillic acid through processes such as demethylation and decarboxylation. researchgate.net The presence and metabolism of vanillic acid are therefore central to the intricate network of metabolite interactions within microbial communities that are actively degrading lignocellulosic biomass.

| Parameter | Control (No VA) | With VA Addition | Key Finding | Reference |

|---|---|---|---|---|

| pH value | 5.22 | 4.33 | Lower pH indicates better preservation | nih.govnih.gov |

| Dry Matter Loss (%) | 5.37 | 2.51 | Reduced loss of valuable biomass | nih.govnih.gov |

| Ammonia-N (% of Crude Protein) | 14.57 | 1.51 | Indicates less protein degradation | nih.govnih.gov |

| Relative Abundance of Enterobacter | Higher | Decreased | Reduction in undesirable bacteria | nih.govnih.gov |

| Relative Abundance of Clostridium | Higher | Decreased | Reduction in spoilage-associated bacteria | nih.govnih.gov |

| Relative Abundance of Commensalibacter | Lower | Increased | Shift towards a more favorable microbial community | nih.govnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) with various basis sets)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the structural and electronic properties of vanillic acid. Various studies have utilized different functionals and basis sets to achieve accurate theoretical predictions. For instance, structural optimization and property calculations have been performed using the B3LYP functional with a 6-31+G(d,p) basis set, providing a solid foundation for understanding its antioxidant behavior. scilit.compeeref.comresearchgate.net Other investigations into its interactions with atmospheric molecules have employed the M06-2X functional with a 6–311++G(3df,3pd) basis set to analyze structural and energetic properties. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| VA-C1 | 0.00 | Lowest energy conformer, forming the basis for interaction studies. researchgate.net |

| VA-C2 | ~0.5 - 1.0 | Slightly higher in energy, potentially contributing at room temperature. sci-hub.seresearchgate.net |

| Higher Energy Conformers | > 2.0 | Considered to have minimal contribution to overall properties at room temperature. sci-hub.seresearchgate.net |

The antioxidant activity of phenolic compounds like vanillic acid is often related to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The Bond Dissociation Energy (BDE) of this O-H bond is a critical parameter for assessing this potential; a lower BDE generally indicates higher antioxidant activity.

Computational studies using DFT have calculated the BDE for the phenolic O-H bond in vanillic acid. scilit.comresearchgate.net The results indicate a relatively high BDE, which raises questions about its efficacy as a primary antioxidant, especially when compared to potent antioxidants like gallic acid. scilit.comresearchgate.net This suggests that while vanillic acid possesses antioxidant properties, it may be less effective than other phenolic compounds. researchgate.netresearchgate.net These computational findings are crucial for understanding the limits of its radical-scavenging ability and for designing more potent derivatives. scilit.comresearchgate.net

Molecular Dynamics Simulations in Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the dynamic nature of ligand-protein interactions, revealing how a molecule like vanillic acid might bind to and modulate the function of a biological target. MD simulations have been employed to investigate the conformational space of vanillic acid itself, confirming the existence of different stable structures. sci-hub.seresearchgate.net While specific MD studies detailing the interaction of vanillic acid with particular protein targets are not extensively documented in the cited literature, this methodology is fundamental to understanding the stability of binding poses predicted by molecular docking and the allosteric effects a ligand might induce upon binding.

Molecular Docking Studies of Sodium;4-hydroxy-3-methoxybenzoate and its Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as vanillic acid, to the active sites of proteins.

Several in silico docking studies have explored the interaction of vanillic acid with various biological targets, suggesting its potential for therapeutic applications:

Apoptotic Proteins: Vanillic acid has been docked against the anti-cancer targets Caspase-3 and Caspase-9. The studies reported favorable docking scores, indicating a strong potential for binding at the active sites of these receptors and suggesting a possible mechanism for inducing apoptosis in cancer cells. researchgate.net

Anti-inflammatory and Antioxidant Enzymes: Docking studies have shown that vanillic acid exhibits a significant binding affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a key target in anti-inflammatory pathways. alochana.org It also showed favorable interactions with Glutathione (B108866) S-transferase omega-1, an enzyme involved in antioxidant defense. alochana.org

Xanthine Oxidase (XO): Vanillic acid has been identified as a promising inhibitor of xanthine oxidase, an enzyme implicated in gout. Molecular docking revealed that it binds to the active site of XO through hydrogen bonds with key amino acid residues, including Glu802, Arg880, and Thr1010, as well as through hydrophobic interactions. mdpi.com

Amylolytic Enzymes: Derivatives of vanillic acid have been investigated as potential inhibitors of amylolytic enzymes, with molecular docking used to explore their binding modes within tubulin proteins. sciencegate.app

| Protein Target | Biological Role | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Caspase-9 | Apoptosis (Anti-cancer) | -36.47 | Not specified researchgate.net |

| Caspase-3 | Apoptosis (Anti-cancer) | -36.9 | Not specified researchgate.net |

| PPAR-γ | Anti-inflammatory | -7.862 | Not specified alochana.org |

| Glutathione S-transferase omega-1 | Antioxidant | -4.217 | Not specified alochana.org |

| Xanthine Oxidase | Gout | Not specified | Glu802, Arg880, Thr1010 mdpi.com |

Structure-Activity Relationship (SAR) Predictions through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are pivotal in predicting these relationships and guiding the synthesis of more effective derivatives.

For vanillic acid, computational studies have provided clear SAR insights. DFT calculations have shown that its relatively high O-H Bond Dissociation Energy (BDE) can be modulated by altering its chemical structure. researchgate.net A key predictive finding from these models is that the introduction of electron-donating groups (EDGs) onto the vanillic acid scaffold would significantly enhance its antioxidant activity by lowering the BDE. scilit.comresearchgate.net This provides a rational strategy for designing more potent antioxidant derivatives.

Furthermore, computational analysis of vanillic acid isomers (isovanillic and o-vanillic acid) has demonstrated a clear correlation between changes in electronic structure and resulting antioxidant and cytotoxic activities. nih.gov For example, o-vanillic acid was found to be the most reactive and cytotoxic isomer but a weak antioxidant, highlighting the subtle structural changes that dictate biological outcomes. nih.gov Experimental SAR studies on vanillic acid esters, which could inform future computational models, have identified that a C4 straight alkyl chain ester is optimal for anti-allergic activity, underscoring the importance of the ester moiety and at least one hydroxyl group for potent activity. nih.gov

Solvent Effects on Molecular Properties and Reactivity in Theoretical Models

Computational and theoretical investigations into the behavior of this compound, commonly known as sodium vanillate (B8668496), in solution are crucial for understanding its chemical reactivity and molecular properties. The solvent environment can significantly influence the electronic structure, stability, and reactivity of the vanillate anion. Theoretical models, particularly those employing quantum chemical calculations, provide detailed insights into these solvent-solute interactions.

The Polarizable Continuum Model (PCM) is a widely used computational method to study the effects of a solvent on a solute molecule. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of various molecular properties in different solvent environments, providing a deeper understanding of how solvents modulate the behavior of the vanillate anion.

Research has focused on the parent compound, vanillic acid, and its deprotonated form (the vanillate anion) to elucidate the impact of solvents such as water and dimethyl sulfoxide (DMSO). These solvents are chosen for their differing polarities and hydrogen-bonding capabilities, which can significantly affect the charge distribution and energy levels of the solute.

Detailed Research Findings